

assays for measuring Tasin-30 efficacy (CellTiter-Glo, apoptosis)

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Compound of Interest

Compound Name: Tasin-30

Cat. No.: B15606240

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Application Notes and Protocols for Measuring Tasin-1 Efficacy

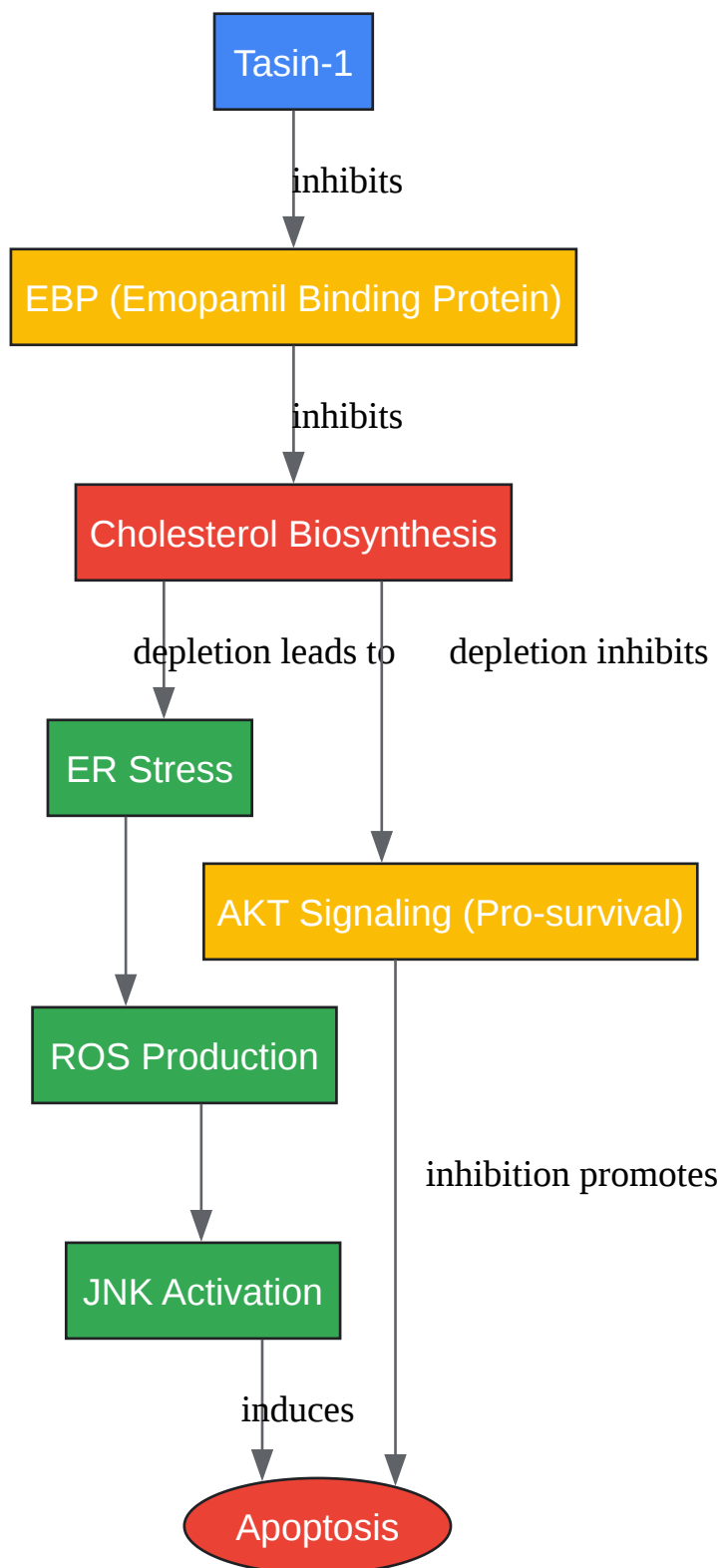
These application notes provide detailed protocols for assessing the efficacy of Tasin-1, a selective inhibitor of colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. The protocols focus on two key methods: the CellTiter-Glo® Luminescent Cell Viability Assay to measure cytotoxic effects and various apoptosis assays to confirm the mechanism of action.

Introduction to Tasin-1

Tasin-1 is a small molecule that selectively induces cell death in colorectal cancer cells with a mutated, truncated APC gene, a mutation present in over 80% of colon tumors.^[1] It spares cells with the wild-type (full-length) APC gene.^[1] The mechanism of action of Tasin-1 involves the inhibition of cholesterol biosynthesis by targeting the emopamil binding protein (EBP).^{[2][3]} This cholesterol depletion leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of the JNK signaling pathway, ultimately culminating in apoptosis (programmed cell death).^{[2][4][5][6]} Tasin-1 also inhibits the pro-survival AKT signaling pathway.^{[2][4][6]}

Tasin-1 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Tasin-1 in APC-mutated colorectal cancer cells.



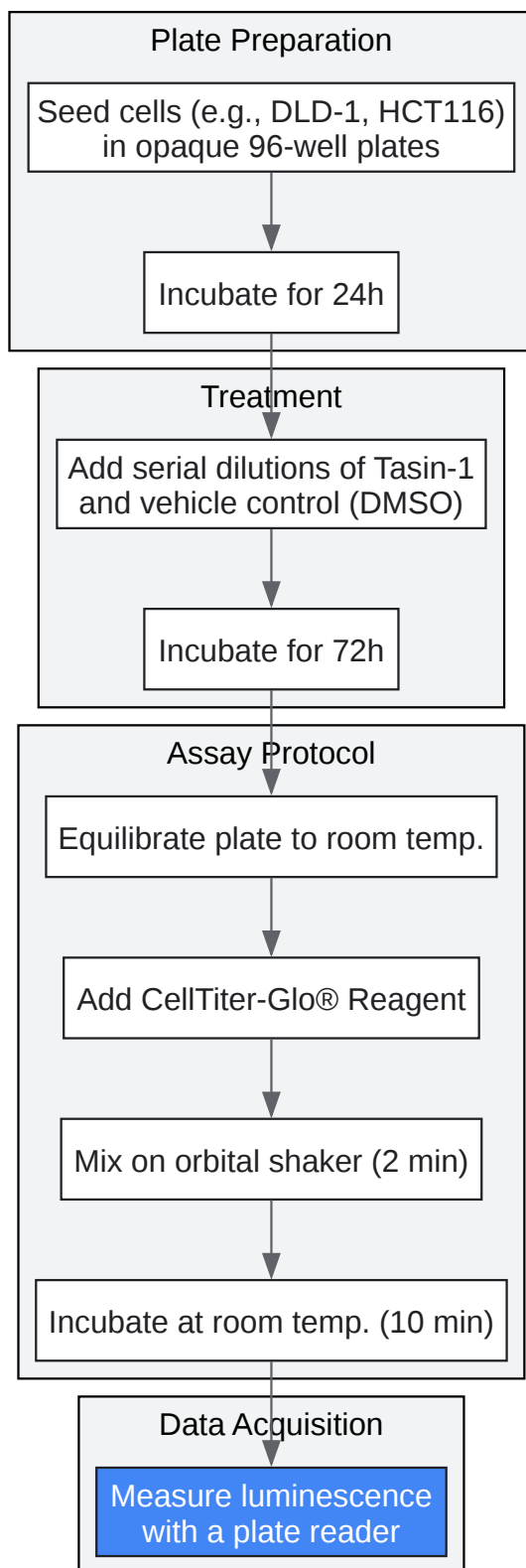
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Tasin-1 induced apoptosis pathway.

Part 1: Measuring Cell Viability with CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells.[7] This assay is ideal for assessing the dose-dependent cytotoxic effects of Tasin-1.

Experimental Workflow: CellTiter-Glo® Assay



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Workflow for CellTiter-Glo® assay.

Protocol: CellTiter-Glo® Assay

Materials:

- Tasin-1 compound
- CRC cell lines: DLD-1 (APC truncated), HCT116 (APC wild-type)
- Appropriate cell culture medium (e.g., HCEC medium with 0.2% serum)[4]
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture DLD-1 and HCT116 cells to logarithmic growth phase.
 - Trypsinize and count the cells.
 - Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
 - Include wells with medium only for background measurement.[8]
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of Tasin-1 in culture medium. A typical concentration range might be 1 nM to 50 µM.
 - Prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest Tasin-1 dose.

- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of Tasin-1 or vehicle control.
- Incubate the plates for 72 hours at 37°C.[2]
- Assay Execution:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
 - Add 100 μ L of the CellTiter-Glo® Reagent to each well.[8]
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
- Data Measurement and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Subtract the average background luminescence from all readings.
 - Calculate cell viability as a percentage of the vehicle-treated control cells.
 - Plot the percentage of viability against the log concentration of Tasin-1 and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data: Tasin-1 Cell Viability

Cell Line	APC Status	IC ₅₀ Value	Selectivity
DLD-1	Truncated	~70 nM	>700-fold
HT29	Truncated	Not specified	Selective
HCT116	Wild-Type	>50 μ M	-

Data compiled from multiple sources.[\[2\]](#)[\[10\]](#)

Part 2: Measuring Apoptosis

To confirm that Tasin-1 induces cell death via apoptosis, several assays can be performed. Key indicators of apoptosis include the activation of caspases and the cleavage of specific substrates like PARP.

A. Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

- Tasin-1 compound and CRC cell lines (as above)
- Opaque-walled 96-well plates
- Caspase-Glo® 3/7 Assay Kit (Promega)
- Luminometer

Procedure:

- Cell Seeding and Treatment:
 - Follow steps 1 and 2 from the CellTiter-Glo® protocol, seeding and treating cells with Tasin-1 (e.g., 2.5 μ M) or vehicle control.[\[4\]](#)
 - Incubate for various time points (e.g., 24, 48, 60, 72 hours) to observe the time-dependent activation of caspases.[\[11\]](#)
- Assay Execution:
 - Equilibrate the plate to room temperature.

- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
- Mix gently and incubate at room temperature for 1-2 hours.
- Data Measurement:
 - Measure the luminescence, which is proportional to the amount of active caspase 3/7.

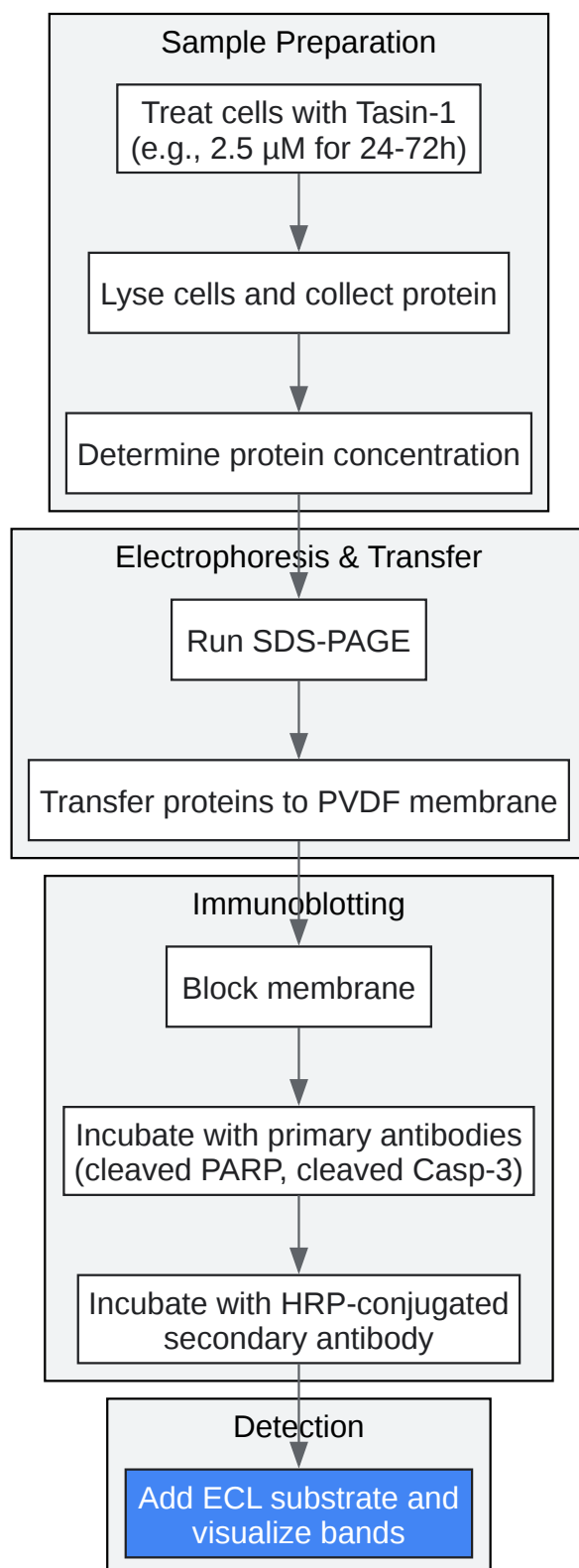
Quantitative Data: Tasin-1 Induced Caspase 3/7 Activity

Cell Line	Treatment	Incubation Time	Result
DLD-1	2.5 µM Tasin-1	24, 48, 60, 72h	Time-dependent increase in caspase 3/7 activity. [4] [11]
DLD-1	0.6, 1.2, 2.5 µM Tasin-1	72h	Dose-dependent increase in caspase 3/7 activity. [4]
HCT116	2.5 µM Tasin-1	Up to 72h	No significant change in caspase 3/7 activity. [4]

B. Western Blot for Cleaved Caspase-3 and Cleaved PARP

Western blotting provides a qualitative and semi-quantitative method to detect the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.

Experimental Workflow: Western Blot for Apoptosis Markers



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Workflow for Western Blot analysis.

Protocol: Western Blot

Materials:

- Treated cell lysates
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3
- Loading control antibody: Mouse anti- β -Actin or anti-GAPDH
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Sample Preparation:
 - Treat DLD-1 and HCT116 cells with Tasin-1 (e.g., 2.5 μ M) for desired time points (e.g., 24, 48, 60 hours).[\[11\]](#)
 - Harvest and lyse cells in RIPA buffer with protease inhibitors.
 - Quantify protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system. The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.

Studies have shown that in DLD-1 cells treated with Tasin-1, there is a time- and dose-dependent increase in the levels of cleaved PARP and cleaved caspase-3, while no significant changes are observed in HCT116 cells under the same conditions.[4][10]

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